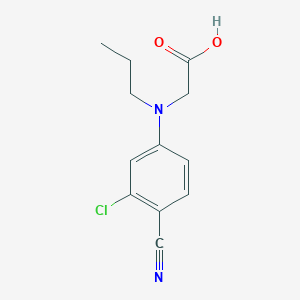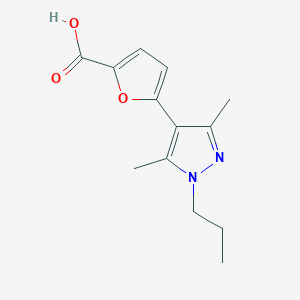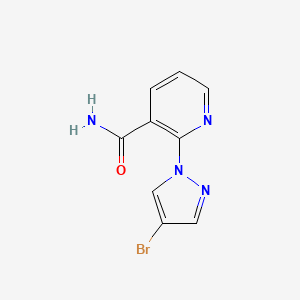![molecular formula C11H13ClFN3O2 B7560612 2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide, commonly known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMB is a derivative of butanediamide, and its synthesis method involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst.
Mécanisme D'action
The mechanism of action of CFMB is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. CFMB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
CFMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It also has antibacterial properties and can inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CFMB is its potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. It also has anti-inflammatory and antibacterial properties, making it useful in the development of drugs to treat infections and inflammatory diseases. However, CFMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CFMB. One area of research could be to investigate the potential of CFMB as a drug for the treatment of various cancers and inflammatory diseases. Another area of research could be to study the mechanism of action of CFMB in more detail to understand how it inhibits the activity of MMPs and other proteins involved in disease progression. Additionally, further studies could be conducted to investigate the potential toxicity of CFMB and to develop methods to improve its solubility in water.
Méthodes De Synthèse
The synthesis of CFMB involves the condensation reaction between 3-chloro-4-fluorobenzaldehyde and 1,4-diaminobutane in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
CFMB has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of CFMB is in the development of new drugs. CFMB has been shown to have potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It also has anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs to treat infections and inflammatory diseases.
Propriétés
IUPAC Name |
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O2/c12-7-3-6(1-2-8(7)13)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAJZXUZLOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C(CC(=O)N)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)




![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)